molecular formula C15H11ClF2N2OS B2590520 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 885460-87-7

4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B2590520
M. Wt: 340.77
InChI Key: KNDNQPOMVPAUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C15H11ClF2N2OS and a molecular weight of 340.78 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine”, often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11ClF2N2OS/c1-7-8(2)22-14-11(7)12(16)19-13(20-14)9-3-5-10(6-4-9)21-15(17)18/h3-6,15H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .

Scientific Research Applications

Nonlinear Optical Exploration

Research on thiopyrimidine derivatives, including structures related to 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine, highlights their significant distribution in nature and promising applications in medicine and nonlinear optics (NLO) fields. Studies indicate that these compounds exhibit considerable NLO character, recommending their use for optoelectronic associated high-tech applications (Hussain et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine is essential in developing various heterocyclic compounds. These syntheses, involving palladium-catalyzed cross-coupling and thermal decomposition, are crucial for producing pyrimidines fused with five-membered heterocycles, which have potential applications in diverse scientific fields (Sakamoto, Kondo, & Yamanaka, 1982).

Antitumor Activity

The derivatives of thieno[2,3-d]pyrimidine, closely related to 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine, have been studied for their antitumor properties. The focus is on their potential as inhibitors of dihydrofolate reductase, a target in cancer therapy. Their activity against specific tumor types in animal models highlights their significance in cancer research (Grivsky et al., 1980).

Inhibitors of Gene Expression

Compounds structurally similar to 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine have been investigated as inhibitors of NF-kappaB and AP-1 gene expression. These studies are significant in understanding the modulation of transcription factors and potential therapeutic applications in diseases where these pathways are deregulated (Palanki et al., 2000).

Radioprotective and Antitumor Activity

Novel derivatives of thieno[2,3-d]pyrimidine, including structures similar to 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine, exhibit promising radioprotective and antitumor activities. These compounds open new avenues in the development of therapeutic agents for cancer treatment and radioprotection (Alqasoumi et al., 2009).

Future Directions

While specific future directions for “4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine” are not explicitly stated in the literature, pyrimidine derivatives are a topic of ongoing research due to their wide range of pharmacological effects . Further studies could explore the potential applications of this compound in various fields, including medicine and pharmacology.

properties

IUPAC Name

4-chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N2OS/c1-7-8(2)22-14-11(7)12(16)19-13(20-14)9-3-5-10(6-4-9)21-15(17)18/h3-6,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDNQPOMVPAUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine

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